4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride
Overview
Description
“4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride” is a chemical compound used in scientific research . It belongs to the class of heterocyclic building blocks, specifically piperidines . The CAS number for this compound is 1219981-42-6 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13Cl4NO . The molecular weight is 317.04 . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
The compound is stored sealed in dry, room temperature conditions . The boiling point is not specified .Scientific Research Applications
Adsorption Studies
- Adsorption Thermodynamics: 2,4,5-Trichlorophenoxy acetic acid (2,4,5-T), a related compound, has been studied for its adsorption behavior on poly-o-toluidine Zr(IV) phosphate. This research has implications in the eradication of undergrowth in forestry and agriculture. The findings suggest that the material is effective for adsorption of 2,4,5-T from aqueous solutions, and it has been used to fabricate pesticide sensitive membrane electrodes (Khan & Akhtar, 2011).
Structural and Molecular Studies
- Crystal and Molecular Structure Analysis: A study focused on the crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride, a compound closely related to 4-(2,4,5-Trichlorophenoxy)piperidine hydrochloride. This research provided detailed insights into the compound's structure through X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Characterization
- Synthesis of Related Compounds: The synthesis of compounds like (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride, which bears structural similarities to this compound, has been studied. These compounds have been characterized and evaluated for antimicrobial activities, shedding light on potential applications in microbial inhibition (Ovonramwen, Owolabi, & Oviawe, 2019).
Pharmacokinetics and Biological Evaluation
- Pharmacokinetic Profile of Related Compounds: Research on 2,4,5-trichlorophenoxy acetic acid, a compound related to this compound, reveals its pharmacokinetic profile following intravenous administration in rats. This study highlights the importance of understanding the distribution and elimination mechanisms of such compounds in biological systems (Sauerhoff, Braun, Blau, & Gehring, 1976).
Safety and Hazards
The compound has several safety precautions associated with it. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be handled until all safety precautions have been read and understood. It should not be allowed contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding, shock, or friction . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace . It should be avoided release to the environment . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Properties
IUPAC Name |
4-(2,4,5-trichlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO.ClH/c12-8-5-10(14)11(6-9(8)13)16-7-1-3-15-4-2-7;/h5-7,15H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVHYFWGOROEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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